Product packaging for Siponimod Fumarate(Cat. No.:CAS No. 1234627-85-0)

Siponimod Fumarate

Cat. No.: B610850
CAS No.: 1234627-85-0
M. Wt: 1149.3 g/mol
InChI Key: JNLIKIBISICTMS-PEJBKAKVSA-N
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Description

Siponimod fumarate is the fumarate salt form of siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator. As a research compound, it is of significant interest in immunological and neurological studies, particularly for investigating pathways relevant to relapsing forms of multiple sclerosis (MS), including secondary progressive MS . Mechanism of Action: this compound functions as a functional antagonist of the S1P1 receptor on lymphocytes. By binding to this receptor, it induces its internalization and degradation, effectively sequestering lymphocytes within lymphoid tissues and preventing their egress into the peripheral circulation . This reduction in circulating lymphocytes limits their migration into the central nervous system (CNS), thereby attenuating the inflammatory response that characterizes MS . Furthermore, its high-affinity agonism of the S1P5 receptor, which is expressed on oligodendrocytes and astrocytes in the CNS, is investigated for potential direct neuroprotective and pro-remyelination effects . This dual mechanism—combining peripheral immunomodulation with potential central CNS activity—makes it a valuable tool for dissecting complex disease pathways . Research Applications: Scientists utilize this compound in preclinical research to explore S1P receptor biology, lymphocyte trafficking, and neuroinflammation. Its role has been highlighted in major clinical studies such as the EXPAND trial, which demonstrated its efficacy in delaying disability progression in models of secondary progressive MS . Key research areas include investigating its impact on reducing brain atrophy, preserving gray matter volume, and its effects on neurofilament light chain (a biomarker of neuroaxonal injury) . Chemical Profile: The compound has a CAS Number of 1234627-85-0 and a molecular formula of C 62 H 74 F 6 N 4 O 10 . This compound is extensively metabolized in vitro primarily by the cytochrome P450 2C9 (CYP2C9) enzyme, an important consideration for drug interaction studies . Disclaimer: This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this compound in accordance with their institution's biosafety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H74F6N4O10 B610850 Siponimod Fumarate CAS No. 1234627-85-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8)/b2*33-19+;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLIKIBISICTMS-PEJBKAKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H74F6N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234627-85-0
Record name Siponimod fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234627850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-({4-[(1E)-1-({[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid (2E)-but-2-enedioate (2:1)
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Record name SIPONIMOD HEMIFUMARIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Siponimod Fumarate

Siponimod (B560413) Fumarate (B1241708) Selectivity and Binding Affinity to S1P Receptor Subtypes

Siponimod fumarate exhibits high selectivity and binding affinity for two of the five S1P receptor subtypes: S1P receptor 1 (S1PR1) and S1P receptor 5 (S1PR5). drugs.comnih.govjci.orgmdpi.com Its selectivity profile is a key characteristic that distinguishes it from other S1P receptor modulators. jci.orgfrontiersin.org

S1PR1 and S1PR5 Agonism and Functional Antagonism

Siponimod acts as an agonist at both S1PR1 and S1PR5. ncats.ioncats.io Upon binding, it initially activates these receptors. tandfonline.com However, with continued exposure, particularly at the S1PR1 receptor, siponimod induces receptor internalization and degradation. nih.govtandfonline.com This process leads to a state of functional antagonism, where the receptor is no longer available on the cell surface to respond to its natural ligand, S1P. nih.govjci.orgtandfonline.com This functional antagonism at S1PR1 is a crucial aspect of its mechanism of action, as it blocks the egress of lymphocytes from lymph nodes. drugs.comnih.gov In contrast, siponimod appears to act primarily as an agonist at S1PR5. nih.gov

Relative Selectivity Over S1PR2, S1PR3, and S1PR4

Siponimod demonstrates significant selectivity for S1PR1 and S1PR5 over the other S1P receptor subtypes (S1PR2, S1PR3, and S1PR4). mdpi.comncats.iomedchemexpress.com In vitro studies have shown that the half-maximal effective concentrations (EC50) for siponimod at S1PR1 and S1PR5 are in the sub-nanomolar to nanomolar range, while the EC50 values for S1PR2, S1PR3, and S1PR4 are substantially higher, indicating much lower potency. medchemexpress.combiorxiv.org This selectivity is thought to contribute to a more favorable side-effect profile compared to less selective S1P receptor modulators. frontiersin.org

Table 1: In Vitro Potency of this compound at Human S1P Receptor Subtypes

Receptor SubtypeEC50 (nM)
S1PR1 0.39
S1PR2 >10,000
S1PR3 >1,111
S1PR4 ~383.7
S1PR5 0.98

Data sourced from in vitro GTPγ[35S]-binding assays. medchemexpress.combiorxiv.org

Ligand-Receptor Interaction and Conformational Changes

Siponimod binds to the orthosteric site of S1PR1 and S1PR5, the same site as the endogenous ligand S1P. frontiersin.orgmdpi.com Molecular docking studies predict that siponimod's more hydrophobic tail can bind deep within the helical bundle of the receptor. frontiersin.org This binding event induces conformational changes in the receptor, which is a critical step in initiating intracellular signaling. biorxiv.orgmdpi.com These conformational changes involve the movement of transmembrane helices, particularly TM1, TM6, and TM7, which are characteristic of G protein-coupled receptor (GPCR) activation. biorxiv.orgbiorxiv.org While siponimod activates the necessary "transmission switches" in S1PR1 to trigger downstream signaling, it fails to do so effectively in S1PR2, which contributes to its selectivity. biorxiv.org

Intracellular Signaling Cascades Triggered by this compound

As a GPCR modulator, siponimod's binding to S1PR1 and S1PR5 initiates a cascade of intracellular signaling events. mdpi.comscripps.edu

G-Protein Coupled Receptor (GPCR) Downstream Pathways

Upon activation by siponimod, S1PR1 and S1PR5 couple with intracellular heterotrimeric G proteins, primarily of the Gi/o family. scripps.edunih.gov This coupling leads to the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins. biorxiv.org In astrocytes, siponimod has been shown to activate the pERK and pAKT signaling pathways, which are involved in cell survival and other cellular processes. nih.gov Furthermore, transcriptomic analyses have revealed that siponimod can modulate genes involved in the NFκB and cytokine signaling pathways, potentially counteracting neuroinflammatory processes. mdpi.commdpi.com

Beta-Arrestin Recruitment and Receptor Internalization

A key event following the activation of S1PR1 by siponimod is the recruitment of β-arrestins. nih.govfrontiersin.org The recruitment of β-arrestin to the ligand-receptor complex is a critical step that promotes the internalization of the receptor from the cell surface. nih.govfrontiersin.org This process of receptor internalization is central to the functional antagonism of S1PR1 by siponimod, as it effectively desensitizes the cell to further stimulation by S1P. nih.govtandfonline.com All S1P modulators included in one study were found to elicit S1P1-mediated β-arrestin recruitment. frontiersin.org In contrast, S1PR5 does not appear to internalize in response to agonist binding. frontiersin.org

Pharmacodynamics and Pharmacokinetics of Siponimod Fumarate in Preclinical Models

Preclinical Lymphocyte Trafficking and Sequestration Dynamics

Inhibition of Lymphocyte Egress from Lymphoid Tissues

Siponimod (B560413) acts as a functional antagonist of S1P1 receptors on lymphocytes. nih.govnovartis.com This binding prevents lymphocytes from exiting lymph nodes, a process dependent on the S1P gradient. nih.govtandfonline.com By inhibiting their egress, siponimod effectively sequesters lymphocytes in lymphoid tissues, thereby reducing their recirculation into the central nervous system and mitigating central inflammation. nih.govnovartis.comclevelandclinic.org This mechanism of action is a key component of its therapeutic effect. nih.govresearchgate.net

Effects on Peripheral Lymphocyte Counts and Subpopulations in Animal Models

Preclinical studies in animal models have consistently shown that siponimod induces a dose-dependent reduction in peripheral blood lymphocyte counts. nih.govresearchgate.net This effect is observed within hours of administration and is a direct consequence of the sequestration of lymphocytes in lymphoid tissues. novartis.comtga.gov.aueuropa.eu In mice, siponimod treatment led to a significant reduction in blood lymphocyte counts by 70-75%. nih.gov Studies have shown that siponimod preferentially reduces the numbers of circulating naive and central memory T and B lymphocytes, while having a lesser effect on effector memory T cells. researchgate.net

Blood-Brain Barrier (BBB) Permeability and Central Nervous System (CNS) Distribution

Assessment of Siponimod Fumarate (B1241708) CNS Penetration in Animal Models

Siponimod's lipophilic properties facilitate its passage across the blood-brain barrier. nih.govmdpi.comfrontiersin.org Preclinical investigations in rodents and non-human primates have confirmed the CNS penetration of siponimod. nih.govresearchgate.netnih.gov Studies in mice and rats demonstrated that siponimod treatment resulted in a dose-proportional increase in drug levels in the blood, with a mean brain-to-blood drug-exposure ratio of 6 to 7. nih.govresearchgate.netnih.gov This indicates a substantial accumulation of the compound within the CNS. nih.govresearchgate.netnih.gov

Distribution within CNS Compartments (e.g., Brain Parenchyma, Cerebrospinal Fluid)

Quantitative whole-body autoradiography (QWBA) in rats has provided detailed insights into the distribution of siponimod within the CNS. nih.govresearchgate.netnih.gov These studies revealed that [14C]siponimod-related radioactivity readily penetrates the CNS, with particularly high concentrations observed in the white matter of the cerebellum, corpus callosum, and medulla oblongata. nih.govresearchgate.netnih.gov In contrast, lower levels of exposure were seen in areas such as the olfactory bulb. nih.govresearchgate.net In rats, siponimod concentrations in brain homogenates were found to be nearly 6-fold higher than in blood or plasma. nih.gov Conversely, concentrations in the cerebrospinal fluid (CSF) were markedly lower than in brain tissue, suggesting that the majority of siponimod in the CNS is bound to tissues. nih.gov

Table 1: Siponimod Concentration in Rat CNS Compartments 8 Hours Post-Treatment

TissueConcentration (nM) at 1 mg/kg/day
Blood~120
Plasma~120
Brain Homogenates~700
Cerebrospinal FluidMarkedly lower than brain tissue

Data sourced from preclinical studies in rats. nih.gov

Preclinical Absorption, Distribution, Metabolism, and Excretion of Siponimod Fumarate

Preclinical studies have characterized the pharmacokinetic profile of this compound. Following oral administration, siponimod is well-absorbed. nih.gov It exhibits a moderate volume of distribution and is highly bound to plasma proteins (>99%). nih.govhres.ca

Siponimod is extensively metabolized, primarily through oxidative biotransformation. researchgate.net In vitro studies have identified cytochrome P450 2C9 (CYP2C9) as the main enzyme responsible for its metabolism, with a smaller contribution from CYP3A4. nih.govhres.caresearchgate.net The primary route of elimination is through metabolism followed by biliary and fecal excretion. nih.govhres.caresearchgate.net Unchanged siponimod is not detected in the urine. nih.govhres.ca

In mouse ADME (absorption, distribution, metabolism, and excretion) studies, a long-lived non-polar metabolite, M17 (a cholesterol ester of siponimod), was identified as a prominent systemic metabolite. researchgate.net

Table 2: Preclinical Pharmacokinetic Parameters of this compound

ParameterFindingAnimal Model
Absorption Well-absorbed after oral administrationGeneral
Distribution Moderate volume of distribution (124 L in humans for comparison)General nih.gov
High protein binding (>99%)General nih.govhres.ca
Readily crosses the blood-brain barrierRodents, Non-human primates nih.govresearchgate.netnih.gov
Metabolism Extensively metabolizedGeneral
Primarily by CYP2C9, secondarily by CYP3A4In vitro (human liver microsomes) nih.govhres.caresearchgate.net
Excretion Primarily via metabolism and subsequent biliary/fecal excretionGeneral nih.govhres.caresearchgate.net
No unchanged drug in urineGeneral nih.govhres.ca

Metabolic Pathways and Enzyme Involvement in Animal Species

In preclinical animal models, the primary mechanism of elimination for siponimod is through oxidative metabolism. nih.gov In vitro studies utilizing liver microsomes from various species have revealed differences in metabolic clearance. The metabolic clearance of siponimod was found to be high in rats, low to moderate in monkeys, and low in mice and dogs. nih.gov Notably, in vitro experiments with dog liver microsomes indicated that they did not metabolize siponimod. fda.gov

The metabolic patterns of siponimod have been shown to be similar in the liver microsomes of mice, rats, and monkeys. fda.gov Further investigation into the specific enzymes responsible for this biotransformation in rat hepatocytes identified that the metabolism is primarily conducted by Cytochrome P450 enzymes. fda.gov Specifically, the primary isozymes involved are CYP2C9, which accounts for the majority of the metabolism, and CYP3A4, which plays a lesser role. fda.gov This enzymatic profile in rats mirrors the primary metabolic pathways identified in human hepatocytes. fda.gov Following oral administration in rats, siponimod is predominantly eliminated via metabolism and subsequent excretion of its metabolites. nih.gov Direct renal excretion of the unchanged parent compound was not observed in this species. nih.gov

Table 1: In Vitro Metabolic Clearance of Siponimod in Liver Microsomes of Various Animal Species

Animal Species Metabolic Clearance Rate
Mouse Low
Rat High
Dog Low (not metabolized by liver microsomes fda.gov)
Monkey Low to Moderate

Elimination Kinetics and Half-Life in Preclinical Models

The elimination kinetics of siponimod have been characterized in several preclinical species, showing variability in its systemic clearance and terminal half-life. nih.gov In rats, the systemic clearance (CL) is relatively low compared to the hepatic blood flow, and the terminal half-life (T1/2) is approximately 6 hours. nih.gov In monkeys, the systemic clearance is also low relative to hepatic blood flow, with a longer terminal half-life of about 19 hours. nih.gov The volume of distribution at steady state (Vss) was found to be moderate and comparable between rats (2.15 L/kg) and monkeys (2.12 L/kg). nih.gov

In a study using albino rabbits, the pharmacokinetics of siponimod were assessed following a single intravitreal injection. nih.gov In this specific model, the elimination half-life from the vitreous was estimated to be between 2.80 and 3.88 hours, depending on the dose administered. nih.govacs.org

Table 2: In Vivo Pharmacokinetic Parameters of Siponimod in Preclinical Species

Species Systemic Clearance (CL) (L/h/kg) Volume of Distribution (Vss) (L/kg) Terminal Half-Life (T1/2) (h)
Rat 0.36 ± 0.023 2.15 ± 0.311 6 ± 1.3
Monkey 0.098 ± 0.009 2.12 ± 0.12 19 ± 0.5
Rabbit (intravitreal) 0.42 - 0.59 (mL/h) N/A 2.80 - 3.88

Data for Rat and Monkey from intravenous administration. nih.gov Data for Rabbit from intravitreal administration. nih.gov

Immunomodulatory Mechanisms of Siponimod Fumarate in Preclinical Settings

Effects on Peripheral Lymphocyte Subpopulations and Trafficking

Siponimod's primary mechanism of action involves the sequestration of lymphocytes within peripheral lymphoid organs, thereby reducing their infiltration into the CNS. mdpi.comnih.govnih.gov This is achieved through its functional antagonism of the S1P1 receptor on lymphocytes, which is crucial for their egress from lymph nodes. nih.govmedcentral.comnih.gov

Modulation of T-Cell Subsets (e.g., Naive, Memory)

Preclinical and clinical studies have shown that siponimod (B560413) significantly reduces the number of circulating T lymphocytes. charcot-ms.orgahajournals.orgnih.gov This reduction is not uniform across all T-cell subsets. Specifically, siponimod leads to a more pronounced decrease in naive T cells and central memory T cells, while effector memory T cells are comparatively spared. jci.orgresearchgate.net This differential effect results in a relative enrichment of memory T-cell populations in the peripheral circulation. nih.govjci.org Furthermore, siponimod has been shown to increase the proportion of regulatory T cells (Tregs), which possess anti-inflammatory properties. nih.govjci.org In some preclinical models, siponimod treatment was associated with a selective reduction in the capacity of Th17 cells, a pro-inflammatory T-cell subset, to produce inflammatory cytokines. nih.gov

T-Cell SubsetEffect of SiponimodReference
Total T LymphocytesSignificant reduction in peripheral blood charcot-ms.orgahajournals.org
CD4+ T CellsDrastic reduction in peripheral blood nih.govjci.org
CD8+ T CellsReduction in peripheral blood nih.gov
Naive T CellsSignificant reduction in frequency nih.govjci.org
Central Memory T CellsReduction in frequency jci.org
Effector Memory T CellsRelative enrichment in frequency nih.govjci.orgresearchgate.net
Regulatory T Cells (Tregs)Enrichment in frequency nih.govjci.org
Th17 CellsReduced proinflammatory cytokine production nih.gov

Impact on B-Cell Populations

B-Cell SubsetEffect of SiponimodReference
Total B Lymphocytes (CD19+)Significant reduction in peripheral blood nih.govjci.orgnih.gov
Memory B CellsDecreased frequency mdpi.com
Regulatory B Cells (Bregs)Increased proportion jci.orgmdpi.com
Transitional Regulatory B CellsEnriched in circulation jci.org
B1 CellsEnriched in circulation jci.org

Regulation of Central Nervous System Immune Cell Infiltration

By sequestering lymphocytes in the periphery, siponimod effectively reduces the infiltration of inflammatory cells into the CNS. mdpi.comnih.govresearchgate.net This is a key mechanism for its efficacy in preclinical models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE). charcot-ms.orgresearchgate.net

Reduction of Inflammatory Infiltrates in Neuroinflammatory Models

In EAE models, prophylactic and therapeutic treatment with siponimod has been shown to significantly reduce the infiltration of immune cells, including T cells (CD3+) and microglia/macrophages, into the CNS, particularly in the optic nerve and spinal cord. charcot-ms.orgresearchgate.netneurology.org This reduction in cellular infiltrates is associated with amelioration of clinical disease severity and reduced demyelination. charcot-ms.orgneurology.org Studies have demonstrated that oral administration of siponimod diminishes immune cell infiltration in both gray and white matter lesions. oaepublish.com

Modulation of Leukocyte Migration Across Endothelial Barriers

The migration of leukocytes across the blood-brain barrier (BBB) is a critical step in the pathogenesis of neuroinflammatory diseases. plos.org This process involves a cascade of events including rolling, adhesion, and transmigration of leukocytes across the endothelial cells of the BBB. mdpi.com S1P receptor signaling plays a crucial role in maintaining the integrity of the endothelial barrier. plos.org Modulation of S1P receptors can influence the expression of adhesion molecules and the tightness of junctions between endothelial cells, thereby affecting leukocyte migration. plos.orgfrontiersin.orgoup.com Preclinical studies using S1P receptor modulators have shown a reduction in leukocyte migration across endothelial barriers in vitro. plos.org Siponimod, by acting on S1P receptors, is thought to contribute to the stabilization of the BBB and reduce the trans-endothelial migration of leukocytes into the CNS. nih.gov

Influence on Cytokine and Chemokine Expression Profiles

Suppression of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α, IL-1β)

Preclinical research has consistently demonstrated that siponimod fumarate (B1241708) can attenuate the production of key pro-inflammatory cytokines that drive inflammation and tissue damage. By modulating S1P receptor signaling on CNS-resident immune cells, siponimod interferes with inflammatory cascades. researchgate.net

Studies using in vitro models have shown that siponimod effectively reduces the secretion of Interleukin-6 (IL-6) from microglia. In mouse microglial cell cultures, siponimod decreased IL-6 levels that were induced by inflammatory stimuli such as lipopolysaccharide or a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17). nih.govspringermedizin.de Interestingly, the reduction of microglial IL-6 was even more significant in organotypic cerebellar slice cultures, suggesting that siponimod's effect might be partially mediated indirectly through its influence on other CNS cell types. nih.gov Further research confirmed that siponimod ameliorated IL-6 secretion in cultured microglia and rescued neurons from inflammation-induced damage by influencing astrocyte activity. nih.govnih.gov

The compound also shows efficacy in suppressing TNF-α and Interleukin-1β (IL-1β). In a preclinical model of NMDA-induced excitotoxicity, siponimod treatment significantly reduced glial activation and the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. researchgate.net Another study highlighted that under inflammatory conditions, siponimod reduced the upregulation of IL-1β, a cytokine known to be present in multiple sclerosis lesions and to contribute to leukocyte recruitment and blood-brain barrier disruption. researchgate.net Furthermore, siponimod has been shown to protect neurons from apoptosis induced by the neuroinflammatory cytokine TNF-α, with transcriptomic analyses revealing that its neuroprotective effects involve the modulation of NFκB and cytokine signaling pathways. nih.gov

Model SystemCell Type(s)Inflammatory StimulusEffect of SiponimodCytokine(s) AffectedReference(s)
In vitro mouse cultureMicrogliaLipopolysaccharide (LPS) or TNF-α/IL-17Reduced cytokine levelsIL-6 nih.govspringermedizin.de
Organotypic cerebellar slice cultureMixed CNS cellsNot specifiedMore pronounced reduction in IL-6 vs. pure microglia cultureIL-6 nih.gov
In vitro rat/human neuron cultureCortical neuronsTNF-αDecreased neuronal apoptosis; modulated signaling pathwaysTNF-α (stimulus), NFκB and cytokine signaling pathways nih.gov
In vivo rodent modelGlial cells (in vivo)NMDA-induced excitotoxicityReduced glial activation and suppressed pro-inflammatory pathwaysIL-6, TNF-α, IL-1β researchgate.net
In vivo mouse model (Cuprizone)CNS cellsCuprizone-induced demyelinationNo significant change in IL-1β during early/late remyelinationIL-1β nih.gov

Enhancement of Regulatory Cytokine Production

In addition to suppressing pro-inflammatory mediators, siponimod fumarate promotes a shift towards an anti-inflammatory and suppressive immune state. researchgate.net This is achieved not necessarily by directly increasing the global production of regulatory cytokines, but rather by enriching the populations of immune cells that are responsible for their secretion, namely regulatory T cells (Tregs) and regulatory B cells (Bregs). nih.gov

Studies have shown that siponimod treatment leads to a significant relative increase in both Tregs and specific subsets of B cells with regulatory functions, such as transitional regulatory B cells (CD24hiCD38hi) and B1 cells. researchgate.net The immunoregulatory capacity of certain Breg subsets, often referred to as B10 cells, is primarily mediated through their production of Interleukin-10 (IL-10). researchgate.net By shifting the balance to favor these regulatory lymphocytes over memory B cells, siponimod fosters a more tolerant immune environment. researchgate.netmdpi.com

The relationship between these regulatory cell populations appears to be interconnected. A positive correlation has been observed between the increase in Breg and Treg populations in siponimod-treated subjects. jci.org This suggests that the expansion of IL-10-producing Bregs may play a role in driving the proliferation and function of Tregs. jci.org While much of the direct evidence for enhanced IL-10 production comes from studies of regulatory B cells in general, the clear enrichment of these specific cell types by siponimod points to an indirect mechanism for boosting regulatory cytokine availability in key immunological sites. researchgate.netjci.org Preclinical studies have also indicated that Tregs themselves play a role in promoting remyelination, suggesting that the effects of siponimod on the regulatory immune profile may contribute to its efficacy in progressive neurological conditions. nih.govjci.org

FindingCell Type(s)Implied CytokineMechanismReference(s)
Enrichment of regulatory cell populationsRegulatory T cells (Tregs), Transitional regulatory B cells, B1 cell subsetsIL-10, TGF-βShifts immune balance toward an anti-inflammatory and suppressive state. nih.govresearchgate.net
Positive correlation between regulatory cell increasesRegulatory B cells (Bregs) and Regulatory T cells (Tregs)IL-10Suggests Bregs may modulate and enhance Treg proliferation and function. jci.org
Pro-regulatory shift in lymphocyte compositionTh2 cells, Regulatory T cells, Transitional regulatory B cellsIL-10S1P1-mediated peripheral lymphocyte trapping alters the balance of circulating immune cells. researchgate.net

Neurobiological Effects of Siponimod Fumarate

Direct Modulation of Glial Cell Function

Siponimod's activity within the CNS extends to the direct modulation of glial cells, namely astrocytes and microglia, which are key players in orchestrating the inflammatory and regenerative responses in the brain. researchgate.netnih.gov By binding to S1P receptors 1 and 5 (S1P1 and S1P5) expressed on these cells, siponimod (B560413) can influence their activation states and functional outputs. nih.govnih.gov

Astrocyte Activation and Attenuation of Astrogliosis

Siponimod has demonstrated the ability to attenuate astrocyte activation, a process known as astrogliosis, which is a hallmark of neuroinflammation. nih.gov In animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, intracerebroventricular infusion of siponimod led to a significant reduction in astrogliosis. nih.gov Specifically, levels of glial fibrillary acidic protein (GFAP), a marker for astrocyte activation, were reduced by 50% in the striatum of EAE mice treated with siponimod compared to controls. nih.gov This suggests a direct impact on the inflammatory activation of astrocytes. frontiersin.org

Furthermore, siponimod has been shown to hamper the NF-κB pathway in human astrocytes, a key signaling pathway involved in inflammatory responses. frontiersin.orgnih.gov This action is accompanied by the activation of the Nrf2 pathway, which is involved in cellular protection against oxidative stress. nih.govfocusonneurology.com By modulating these pathways, siponimod can help prevent astrocyte-induced neurodegeneration. frontiersin.orgescholarship.org Siponimod-treated astrocytes also maintain high levels of the glutamate (B1630785) transporters GLAST and GLT1, which are crucial for preventing the accumulation of excitotoxic levels of glutamate during inflammation. nih.gov

Microglial Phenotype Modulation and Activation Suppression

Siponimod also exerts significant effects on microglia, the resident immune cells of the CNS, by modulating their phenotype and suppressing their pro-inflammatory activation. nih.govnih.gov This modulation is critical for shifting the CNS environment from a pro-inflammatory and neurodegenerative state to one that is more conducive to repair and regeneration. nih.govfrontiersin.org

Preclinical studies have provided evidence that siponimod can induce a shift in microglia towards a pro-regenerative or anti-inflammatory phenotype. escholarship.orgnih.govresearchgate.net This is a crucial aspect of its neuroprotective effects, as pro-regenerative microglia are involved in clearing cellular debris and creating an environment that supports remyelination. nih.govwjgnet.com In a cuprizone-induced demyelination model, siponimod treatment was associated with a shift in microglial differentiation to a promyelinating phenotype. nih.govresearchgate.net This shift is thought to contribute to the observed increase in remyelination. nih.gov

Siponimod has been shown to reduce the production of pro-inflammatory mediators by microglia. nih.govmdpi.com In in vitro studies using primary rat microglial cells, siponimod was found to inhibit the upregulation of pro-inflammatory genes such as TNFα, IL-1β, and iNOS following stimulation with lipopolysaccharide (LPS). mdpi.com Similarly, in mouse microglial cell cultures, siponimod reduced the levels of IL-6 induced by LPS or a combination of TNFα and IL-17. nih.gov This reduction in pro-inflammatory cytokines is significant as these molecules contribute to neuronal damage and exacerbate demyelination. frontiersin.orgmdpi.com

Table 1: Effect of Siponimod on Glial Cell Pro-inflammatory Mediators

Cell Type Mediator Model System Effect of Siponimod Reference
Microglia IL-6 Mouse microglial cell cultures Reduced nih.gov
Microglia TNFα Primary rat microglial cells Reduced mdpi.com
Microglia IL-1β Primary rat microglial cells Reduced mdpi.com
Microglia iNOS Primary rat microglial cells Reduced mdpi.com
Astrocytes NF-κB Human astrocytes Hampered frontiersin.org
Shift Towards Pro-Regenerative Microglial States

Oligodendrocyte Biology and Remyelination Processes

Beyond its immunomodulatory effects on glial cells, siponimod directly influences oligodendrocyte biology, promoting processes that are essential for remyelination, the repair of the myelin sheath that protects nerve fibers. nih.govtandfonline.com

Promotion of Oligodendrocyte Progenitor Cell (OPC) Differentiation and Maturation

A key aspect of siponimod's pro-remyelinating activity is its ability to promote the differentiation and maturation of oligodendrocyte progenitor cells (OPCs) into myelin-producing oligodendrocytes. imrpress.combmj.com This is a critical step in the remyelination process, which is often impaired in demyelinating diseases. bmj.commdpi.com In a transgenic tadpole model, siponimod was associated with effective remyelination of the optic nerve, an effect mediated through its activity at the S1P5 receptor. nih.gov Studies using the cuprizone (B1210641) model have shown that siponimod treatment can enhance the recovery of OLIG2+ oligodendrocytes. nih.gov Interestingly, this was not associated with an increase in OPC proliferation, suggesting that siponimod's primary effect is on the differentiation and survival of oligodendrocytes rather than on the proliferation of their precursors. nih.govnih.gov By facilitating the maturation of OPCs, siponimod helps to replenish the population of myelinating cells, thereby supporting the repair of demyelinated axons. nih.govmdpi.com

Stimulation of Myelin Repair and Regeneration Mechanisms

Preclinical evidence strongly suggests that siponimod possesses the potential to promote remyelination. nih.govencyclopedia.pub The proposed mechanism for this action is largely tied to its modulation of the S1P5 receptor, which is highly expressed on myelin-forming oligodendrocytes. nih.gov The S1P5-mediated action of siponimod on these cells may promote myelin integrity. nih.gov Studies using various experimental models have provided data supporting its pro-remyelinating capabilities.

In a cuprizone-induced demyelination mouse model, treatment with siponimod resulted in increased remyelination. researchgate.netnih.gov Further evidence comes from a conditional demyelination model in Xenopus laevis tadpoles, where siponimod treatment accelerated and improved remyelination. themedicalxchange.comresearchgate.netoup.com This effect was shown to be dependent on the S1P5 receptor, as the pro-remyelinating effect was absent in S1P5 knockout embryos. nih.gov In this model, siponimod increased the number of myelinating oligodendrocytes in the optic nerve compared to controls. oup.com Additionally, post-hoc analyses of Magnetization Transfer Ratio (MTR) data from the phase III EXPAND clinical trial suggest that siponimod significantly reduces demyelination in patients with secondary progressive multiple sclerosis (SPMS), substantiating the preclinical findings. researchgate.netnovartis.com

Experimental ModelKey Findings on Myelin RepairSupporting Evidence
Cuprizone Mouse Model Increased remyelination observed after toxic demyelination. researchgate.netnih.gov
Xenopus laevis Model Accelerated and improved remyelination of the optic nerve in a dose-dependent manner. themedicalxchange.comresearchgate.netoup.com
EAE-Optic Neuritis Model Reduced demyelination of the optic nerve. researchgate.net
EXPAND Clinical Trial (MTR Analysis) Significantly reduced demyelination, suggesting a beneficial effect on myelin content in the brain. researchgate.netnovartis.com

This table summarizes key research findings on the effects of siponimod on myelin repair and regeneration in various study models.

Prevention of Oligodendrocyte Cell Death in Demyelinating Models

Beyond promoting the formation of new myelin, siponimod exerts a protective effect on the cells responsible for myelination. It has been shown to decrease oligodendrocyte cell death and may limit demyelination by prolonging the survival of mature oligodendrocytes through its effects on the S1P5 receptor. researchgate.netresearchgate.netnih.gov S1P5 stimulation is understood to promote the survival of these mature cells. nih.gov

Neuronal Protection and Synaptic Integrity

Siponimod's neuroprotective actions extend to neurons and synapses, directly countering the neurodegenerative aspects of diseases like multiple sclerosis. researchgate.netnih.gov Preclinical studies indicate that siponimod prevents synaptic neurodegeneration and protects neurons from damage induced by inflammation. nih.govnih.gov This neuroprotection is thought to be mediated by its activity on S1P1 and S1P5 receptors present on neural cells. nih.gov An EAE study suggested that siponimod may directly promote the survival of neurons, which express these receptors. mdpi.com

Attenuation of Neuroinflammation-Induced Neuronal Apoptosis and Loss

A key mechanism of siponimod's neuroprotective effect is its ability to reduce neuronal apoptosis (programmed cell death) triggered by neuroinflammation. nih.govnih.gov In studies using both rat cortical neurons and human-induced pluripotent stem cell (iPSC)-derived neurons, siponimod was shown to decrease neuronal apoptosis induced by the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.govmdpi.com This anti-apoptotic effect was confirmed through cell survival assays and live-cell imaging. nih.govnih.gov Furthermore, research suggests that S1P receptor modulators like siponimod can inhibit neuronal apoptosis that is mediated by toxic astrocytes, a type of glial cell that becomes neurotoxic in inflammatory environments. medrxiv.org

Modulation of Neuronal Signaling Pathways

Siponimod exerts its neuroprotective effects by influencing key intracellular signaling pathways involved in inflammation, cell survival, and energy metabolism.

The Nuclear Factor Kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Siponimod has been shown to inhibit pro-inflammatory pathways, including the NF-κB pathway. medkoo.commedkoo.com Transcriptomic analysis of human neurons under inflammatory stress revealed that the neuroprotective effects of siponimod were, in part, attributable to its modulation of NF-κB signaling. nih.govnih.gov Specifically, siponimod treatment can reverse TNF-α-driven neuroinflammation by affecting genes within the MAPK/NF-κB signaling pathway. nih.govmdpi.com It has been shown to inhibit the translocation of NF-κB evoked by inflammatory cytokines, thereby preventing the downstream transcription of inflammatory genes. nih.govmedrxiv.org

Mitochondrial dysfunction and oxidative stress are significant contributors to neuronal damage and loss. nih.govresearchgate.net Siponimod appears to confer neuroprotection by bolstering mitochondrial function. nih.govnih.gov Transcriptomic analysis revealed that siponimod treatment significantly increased mitochondrial oxidative phosphorylation pathways in neurons subjected to inflammatory stress. nih.govnih.gov This effect is thought to reduce apoptotic cell death by increasing the resilience of neurons to oxidative stress. nih.govnih.gov

Studies using hippocampal slices from mice treated with hydrogen peroxide to induce oxidative stress found that siponimod could partially prevent the resulting alterations in mitochondrial morphology and dynamics. mdpi.comresearchgate.netmdc-berlin.de It helped preserve mitochondrial length and motility under these stressful conditions. mdpi.commdc-berlin.de The neuroprotective effect of siponimod is linked to the regulation of specific genes involved in the mitochondrial respiratory chain.

Signaling PathwayEffect of SiponimodKey Research Findings
Nuclear Factor Kappa B (NF-κB) Inhibition/ModulationReverses TNF-α-driven inflammation by affecting genes in the NF-κB pathway. nih.gov Inhibits translocation of NF-κB evoked by inflammatory cytokines. nih.gov
Mitochondrial Oxidative Phosphorylation Upregulation/ProtectionIncreases expression of genes such as MT-ND4L/4/5/6, MT-ATP6, NDUFA2, and NDUFB8. nih.gov Partially prevents oxidative stress-induced alterations in mitochondrial morphology and motility. mdpi.comresearchgate.net

This table provides a summary of siponimod's modulation of key neuronal signaling pathways and the associated research findings.

Cytokine-Cytokine Receptor Interaction Pathways

Siponimod fumarate (B1241708) exerts significant influence on the complex network of cytokine-cytokine receptor interactions, which are central to the neuroinflammatory processes characteristic of diseases like multiple sclerosis (MS). drugbank.comnih.gov Its mechanism involves modulating the signaling pathways that are typically dysregulated during chronic inflammation. drugbank.comnih.govmdpi.com Research indicates that siponimod can reverse neuroinflammation driven by tumor necrosis factor-alpha (TNF-α) by affecting genes involved in cytokine-cytokine receptor interactions. nih.govmdpi.commdpi.com This suggests a direct modulatory role on inflammatory cascades within the central nervous system (CNS). mdpi.com

In experimental settings using human-induced pluripotent stem cell (iPSC)-derived neurons, treatment with siponimod has been shown to counteract the effects of TNF-α-driven neuroinflammation. mdpi.com Gene expression analysis revealed that siponimod treatment alters the expression of genes integral to cytokine-cytokine receptor interaction pathways. mdpi.comjci.org This includes pathways involving pro-inflammatory cytokines such as interleukin-6 (IL-6), which are released by microglia and implicated in MS pathogenesis. researchgate.net In mouse microglial cell cultures, siponimod was found to reduce the levels of IL-6 that were induced by lipopolysaccharide or a combination of TNF-α and IL-17. nih.gov

Furthermore, siponimod demonstrates a direct anti-inflammatory effect on astrocytes. researchgate.net By targeting sphingosine-1-phosphate (S1P) signaling, it can inhibit the translocation of nuclear factor kappa B (NF-κB) that is triggered by inflammatory cytokines. researchgate.net This action is significant as NF-κB is a critical transcription factor for orchestrating inflammatory responses. researchgate.net The modulation of these pathways helps to mitigate the downstream effects of the pro-inflammatory environment, thereby contributing to the neuroprotective effects of the compound. nih.govmdpi.com

Table 1: Effects of Siponimod on Key Cytokine Pathways

Cytokine/Pathway Cell Type(s) Observed Effect of Siponimod Reference(s)
TNF-α Pathway Neurons, Astrocytes Reverses TNF-α-driven neuroinflammation; Inhibits NF-κB translocation. mdpi.com, nih.gov, researchgate.net
IL-6 Microglia Reduced induced levels of IL-6 in culture. nih.gov, researchgate.net
NF-κB Pathway Astrocytes, Neurons Inhibits translocation evoked by inflammatory cytokines; Modulates related genes. nih.gov, researchgate.net
General Cytokine-Cytokine Receptor Interaction Various (from microarray) Differentially expressed genes related to this pathway post-treatment. jci.org

Impact on Synaptic Neurodegeneration in Experimental Models

Preclinical studies in various experimental models have demonstrated that siponimod fumarate has a protective effect against synaptic neurodegeneration. nih.govmdpi.com In experimental autoimmune encephalomyelitis (EAE) mouse models, which mimic aspects of MS, siponimod administration was reported to inhibit synaptic neurodegeneration while also reducing astrogliosis and microgliosis. frontiersin.orgmdc-berlin.de This suggests a direct neuroprotective capacity within the CNS, independent of its peripheral immunomodulatory effects. mdpi.com

One key finding from EAE models is the preservation of specific neuronal populations. For instance, siponimod treatment protected against the loss of parvalbumin-positive (PV+) GABAergic interneurons in the striatum, a type of neuron whose loss is linked to functional decline in these models. nih.gov The number of these crucial interneurons was significantly higher in siponimod-treated EAE mice compared to untreated controls. nih.gov This neuroprotective effect is further supported by evidence of reduced glial activation; levels of glial fibrillary acidic protein (a marker for astrocyte activation) and ionized calcium-binding adaptor protein-1 (a marker for microglia) were significantly decreased in the brains of treated animals. nih.gov

Siponimod's mechanism for preventing neurodegeneration also involves mitigating excitotoxicity. Astrocytes treated with siponimod were found to maintain high expression levels of the glutamate transporters GLAST and GLT1, even in the presence of inflammatory cytokines. nih.govuniroma1.it Since these transporters are responsible for clearing excess glutamate from the synaptic cleft, their sustained function helps prevent the excitotoxic neuronal damage that can result from glutamate accumulation during inflammation. nih.govuniroma1.it Further studies in mice have also shown that siponimod can protect against acute N-methyl-D-aspartate (NMDA) excitotoxicity, preserving the structure and function of the inner retina. medkoo.com

Table 2: Summary of Siponimod's Effects on Synaptic Neurodegeneration in Experimental Models

Experimental Model Key Finding Mechanism Reference(s)
EAE Mouse Model Inhibited synaptic neurodegeneration; Reduced astrogliosis and microgliosis. Attenuation of glial activation. frontiersin.org, mdc-berlin.de
EAE Mouse Model (Striatum) Preserved parvalbumin-positive (PV+) GABAergic interneurons. Reduction in neuronal loss. nih.gov
Astrocyte Cell Culture Maintained high levels of glutamate transporters (GLAST and GLT1). Prevention of excitotoxicity. nih.gov, uniroma1.it
Mouse Model (Retina) Protected against acute NMDA-induced excitotoxicity. Preservation of retinal structure and function. medkoo.com

Modulation of Blood-Brain Barrier (BBB) Integrity and Function

This compound is a small, lipophilic molecule capable of crossing the blood-brain barrier (BBB), which allows it to exert direct effects on cells within the central nervous system. researchgate.netnih.govnih.govescholarship.org The integrity of the BBB, which is often compromised in neuroinflammatory diseases like MS, is crucial for maintaining CNS homeostasis. researchgate.netfrontiersin.org The sphingosine-1-phosphate (S1P) receptor axis, which siponimod modulates, plays a key role in regulating vascular homeostasis and the integrity of the BBB. nih.gov Therefore, S1PR modulators like siponimod are thought to provide therapeutic benefits by helping to regulate and restore BBB function. tandfonline.com

Effects on Endothelial Cell Junctions and Barrier Proteins

The BBB's integrity is primarily maintained by complex intercellular tight junctions between the endothelial cells that line the brain's capillaries. nih.gov Siponimod has been shown to directly influence these structures. In a mouse model of traumatic brain injury, siponimod treatment helped to preserve the tight junctions of the BBB. nih.gov

Research focusing on the specific proteins that form these junctions has revealed that siponimod can promote their stability. In vitro studies have shown that siponimod helps to restore the connections between astrocytes and endothelial cells by up-regulating the expression of key tight junction proteins, including claudin-5 and zonula occludens-1 (ZO-1). uniroma1.it The downregulation of these specific proteins is associated with impaired barrier function in MS. uniroma1.it

The modulation of S1P receptors on endothelial cells is critical to these effects. The S1P5 receptor, a target of siponimod, is known to promote the expression of cadherins, which are intercellular binding molecules that reduce the gaps between adjacent endothelial cells. researchgate.netneurology.org Conversely, activation of the S1P2 receptor, which siponimod does not target, increases BBB permeability by preventing cadherin mobilization. researchgate.net Siponimod's selectivity for S1P1 and S1P5 may therefore be advantageous in promoting the stability of endothelial cell junctions. neurology.org

Table 3: Siponimod's Influence on BBB Endothelial Junctions and Proteins

Component Effect of Siponimod Implication for BBB Integrity Reference(s)
Tight Junctions Preserved in a traumatic brain injury model. Maintenance of overall barrier structure. nih.gov
Claudin-5 Upregulated expression. Strengthens tight junctions, reduces permeability. uniroma1.it
Zonula Occludens-1 (ZO-1) Upregulated expression. Stabilizes tight junction assembly. uniroma1.it
Cadherins Indirectly promoted via S1P5 agonism. Enhances cell-to-cell adhesion. researchgate.net

Influence on BBB Permeability in Inflammatory Conditions

In inflammatory conditions such as MS, the BBB becomes more permeable, allowing for the infiltration of immune cells and other molecules that perpetuate CNS inflammation and damage. frontiersin.org This breakdown is often driven by cytokines secreted by activated immune cells and by reactive astrocytes, which can lead to the downregulation of essential tight junction proteins like occludin and claudin-5. uniroma1.itfrontiersin.org

Siponimod's ability to cross the BBB and interact with CNS-resident cells allows it to counteract these inflammatory effects on permeability. nih.gov The S1P signaling pathway itself is integral to maintaining low paracellular permeability across the BBB. nih.gov By modulating S1P1 and S1P5 receptors on astrocytes and endothelial cells, siponimod helps to reinforce the barrier. nih.gov As noted previously, siponimod restores the expression of claudin-5 and ZO-1, directly counteracting the mechanisms by which inflammation increases BBB permeability. uniroma1.it

The selectivity of siponimod is also a key factor. By selectively targeting S1P1 and S1P5 receptors while avoiding S1P2 and S1P3, siponimod spares the activation of pathways that could increase permeability. neurology.org For example, S1P2 activation has been shown to increase the permeability of the BBB. researchgate.net Siponimod's focused mechanism of action may therefore contribute to stabilizing the BBB and reducing the infiltration of inflammatory cells into the CNS, even in the presence of an ongoing inflammatory environment. neurology.org

Preclinical Disease Models and Experimental Paradigms for Siponimod Fumarate Research

Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, particularly the inflammatory aspects of the disease. It is an inflammatory demyelinating disease of the central nervous system (CNS) induced in susceptible animals by immunization with myelin-derived proteins or peptides.

Therapeutic and Prophylactic Efficacy in EAE Variants (e.g., EAE-Optic Neuritis)

Siponimod (B560413) has demonstrated both prophylactic (preventive) and therapeutic efficacy in various EAE models. In rodent models of EAE, siponimod treatment has been shown to suppress the disease, leading to a reduction in clinical scores. nih.gov Studies have shown that siponimod can ameliorate EAE when administered before disease onset and also when treatment starts at the peak of the disease, although the effect is more pronounced with preventive application. nih.gov

A specific variant of EAE, the EAE-Optic Neuritis (EAEON) model, focuses on the inflammation and demyelination of the optic nerve. In this model, siponimod has shown both prophylactic and therapeutic effects, resulting in a significant reduction in clinical EAE scores, sometimes by as much as 80-95%. nih.gov Treatment has been found to attenuate clinical scores, reduce retinal degeneration, and improve visual function. researchgate.netnih.gov These effects are observed in a bell-shaped dose-response curve, where high concentrations may be less efficient than lower ones. researchgate.netnih.gov

Assessment of Neurological Disability and Histopathological Changes

The efficacy of siponimod in EAE models is assessed through the monitoring of clinical disability scores and detailed histopathological analysis of the CNS. Neurological disability is typically scored based on the severity of paralysis, such as tail and limb weakness. Siponimod treatment consistently leads to a dose-dependent reduction in these EAE scores. researchgate.net

Histopathological examinations reveal the underlying cellular and tissue-level changes. In EAE models, siponimod treatment reduces inflammatory infiltrates into the CNS. researchgate.net Specifically, it has been shown to diminish both B and T cell presence in the meningeal compartment, which is a site of ectopic lymphoid tissue formation in some EAE models. nih.gov Furthermore, siponimod reduces demyelination in the spinal cord and optic nerve. researchgate.netresearchgate.netnih.gov It also leads to a reduction in astrogliosis and microgliosis, the activation of astrocytes and microglia, respectively. nih.govfrontiersin.org In some studies, siponimod has been observed to promote the survival of parvalbumin-positive interneurons. nih.gov

EAE Model Findings with SiponimodProphylactic TreatmentTherapeutic Treatment
Clinical Score Ameliorated EAE course nih.govAttenuated clinical score researchgate.netnih.gov
Visual Function (EAEON) Improved visual function researchgate.netnih.govImproved visual function researchgate.netnih.gov
Retinal Degeneration (EAEON) Reduced degeneration of inner retinal nerve fiber layers nih.govReduced retinal degeneration researchgate.netnih.gov
Inflammatory Infiltrates Reduced immune cell infiltration researchgate.netReduced inflammatory infiltrates researchgate.netnih.gov
Demyelination Prevents demyelination researchgate.netReduced demyelination researchgate.netnih.govnih.gov

Toxic Demyelination Models (e.g., Cuprizone-Induced Demyelination)

Toxic demyelination models, unlike EAE, induce myelin loss through the administration of a toxin, largely independent of a primary autoimmune response. The cuprizone (B1210641) model is a key example, where ingestion of the copper-chelating agent cuprizone leads to oligodendrocyte apoptosis and subsequent demyelination, followed by spontaneous remyelination upon toxin withdrawal. nih.gov This model is particularly useful for studying mechanisms of demyelination and remyelination. nih.govmdpi.com

Remyelination Assessment in Cuprizone Models

In the cuprizone model, siponimod has been shown to promote remyelination. nih.gov The assessment of remyelination is often conducted using techniques like Magnetic Resonance Imaging (MRI) and histopathological staining. nih.gov Studies have demonstrated that siponimod treatment can increase remyelination following toxic demyelination. researchgate.net For instance, analysis of Luxol Fast Blue (LFB) staining, which visualizes myelin, showed that siponimod treatment led to a trend towards a lower degree of demyelination in the corpus callosum. nih.gov

Microglial and Oligodendroglial Responses in Cuprizone Models

The cuprizone model allows for the investigation of the responses of resident CNS cells like microglia and oligodendrocytes. Cuprizone intoxication induces the activation of microglia and astrocytes, which phagocytose degenerating myelin. mdpi.com Siponimod treatment has been observed to shift microglial differentiation towards a pro-remyelinating phenotype. researchgate.netnih.gov This modulation of microglia is a key aspect of its potential regenerative effects. frontiersin.org

Regarding oligodendroglial responses, cuprizone initially causes the death of mature oligodendrocytes. nih.govmdpi.com Siponimod treatment has been associated with an increase in the number of GST-π positive cells, a marker for mature oligodendrocytes, suggesting a beneficial effect on oligodendrocyte survival or differentiation. nih.gov This supports the idea that siponimod may directly act on CNS cells to promote repair, a mechanism mediated by its activity at the S1P5 receptor, which is expressed on oligodendrocytes. nih.govfrontiersin.org

Cuprizone Model Findings with SiponimodObservationMethod of Assessment
Remyelination Increased remyelination researchgate.netnih.govMRI, Luxol Fast Blue (LFB) staining nih.gov
Microglial Response Shift to a pro-remyelinating phenotype researchgate.netnih.govImmunohistochemistry researchgate.net
Oligodendroglial Response Increased number of mature oligodendrocytes nih.govGST-π immunohistochemistry nih.gov

Viral-Induced Encephalomyelitis Models (e.g., Theiler's Murine Encephalomyelitis Virus)

Viral infections are considered a potential trigger for MS. The Theiler's Murine Encephalomyelitis Virus (TMEV) infection model in mice is used to study the pathogenesis of progressive forms of MS. frontiersin.orgnih.gov TMEV infection leads to a chronic phase characterized by inflammation, demyelination, and axonal loss in the spinal cord. researchgate.netnih.gov

Research on siponimod in the TMEV model has yielded specific insights. Studies have shown that while siponimod treatment can suppress ventricular enlargement, which suggests a reduction in TMEV-induced inflammation, it did not demonstrate a significant impact on neurodegeneration, spinal volume, or lesion volume in this particular model. nih.govresearchgate.netnih.govfrontiersin.org These findings highlight the differences in pathological mechanisms between various MS models and suggest that siponimod's effects may vary depending on the primary drivers of pathology in a given disease context. researchgate.netnih.gov

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are crucial for dissecting the specific cellular and molecular pathways affected by siponimod.

Primary Glial Cell Cultures (Astrocytes, Microglia, Oligodendrocytes)

Glial cells, including astrocytes, microglia, and oligodendrocytes, are pivotal in the pathology of neuroinflammatory and neurodegenerative diseases. Siponimod's interaction with these cells is a key area of investigation. Siponimod is a dual agonist for the S1P receptor 1 (S1P1) and S1P5. nih.gov In the CNS, S1P1 is predominantly expressed on astrocytes and microglia, while S1P5 is mainly found on oligodendrocytes. pnas.org

Astrocytes:

Anti-inflammatory Effects: In mouse primary astrocyte cultures, siponimod has been shown to suppress the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines. nih.gov These anti-inflammatory effects are partially mediated through S1P1. nih.gov Furthermore, siponimod can inhibit histone deacetylase, suggesting a broader anti-inflammatory mechanism. nih.gov Studies using human and mouse astrocytes have demonstrated that siponimod activates pro-survival pathways, including pERK and pAKT, and induces Ca2+ signaling, primarily through S1P1. nih.govdovepress.com

Neuroprotection: Conditioned media from human astrocyte cultures treated with pro-inflammatory factors can cause neuronal loss and neurite fragmentation in pure spinal neuron cultures. nih.gov However, pre-treating the astrocytes with siponimod protects the neurons from this inflammation-induced damage, suggesting an indirect neuroprotective role by modulating astrocyte activity. nih.govfrontiersin.org

Microglia:

Modulation of Activation: Siponimod has been shown to modulate the activation status of microglia. mdpi.comnih.gov In cultured microglia, it can ameliorate the secretion of interleukin-6 (IL-6). mdpi.comnih.gov This effect was more pronounced in organotypic cerebellar slice cultures, indicating that the reduction in microglial IL-6 might be an indirect effect mediated by other immune cells. nih.gov Studies also show that siponimod can reduce the release of IL-6 and RANTES from activated microglial cells in vitro. dovepress.com

Oligodendrocytes:

Promotion of Remyelination: Siponimod is believed to have pro-repair effects on oligodendrocytes, which are mediated by S1P5. neurology.org Research suggests that siponimod can decrease oligodendrocyte loss and demyelination. mdpi.comnih.gov This is supported by findings that siponimod protects against oligodendrocyte degeneration. pnas.org

Glial Cell TypeKey Research Findings for Siponimod Fumarate (B1241708)Primary Receptor Involved
AstrocytesSuppresses NF-κB activation and pro-inflammatory cytokine production. nih.gov Activates pro-survival pathways (pERK, pAKT). nih.govdovepress.com Protects neurons from inflammation-induced damage. nih.govfrontiersin.orgS1P1 nih.gov
MicrogliaModulates activation status. mdpi.comnih.gov Reduces secretion of IL-6. mdpi.comnih.govS1P1 frontiersin.org
OligodendrocytesDecreases cell loss and demyelination. mdpi.comnih.gov Promotes remyelination. neurology.orgS1P5 neurology.org

Neuronal Cell Cultures (e.g., Rat Cortical Neurons, Human iPSC-Derived Neurons)

Direct effects of siponimod on neuronal survival and function are investigated using primary neuronal cultures and human induced pluripotent stem cell (iPSC)-derived neurons.

Neuroprotective Effects: Studies using both rat cortical neurons and human iPSC-derived neurons have demonstrated that siponimod can decrease neuronal apoptosis induced by the neuroinflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Live-cell analysis of rat primary cultured cortical neurons showed that siponimod dose-dependently enhanced neuronal survival. nih.govresearchgate.net

Mechanistic Pathways: Transcriptomic analysis of human iPSC-derived neural stem cells/neural progenitor cells under TNF-α stress revealed that siponimod's neuroprotective effects are associated with the upregulation of genes involved in mitochondrial oxidative phosphorylation and the downregulation of genes in the NF-κB and cytokine signaling pathways. nih.gov This suggests that siponimod likely protects neurons by alleviating oxidative stress. nih.govnih.gov In human iPSC-derived astrocytes, siponimod was found to activate the Nrf2 pathway while inhibiting NF-κB, which contributes to its neuroprotective effects against astrocyte-induced neurodegeneration. frontiersin.org

Neuronal Cell ModelKey Research Findings for Siponimod FumarateProposed Mechanism of Action
Rat Cortical NeuronsDose-dependently enhanced neuronal survival. nih.govresearchgate.net Decreased TNF-α induced apoptosis. nih.govnih.govNot explicitly detailed in the provided context.
Human iPSC-Derived NeuronsDecreased TNF-α induced apoptosis. nih.govnih.gov Protected from neurodegeneration triggered by mediators from inflamed astrocytes. frontiersin.orgModulation of mitochondrial oxidative phosphorylation, NF-κB, and cytokine signaling pathways. nih.gov Activation of Nrf2 pathway in astrocytes. frontiersin.org

Endothelial Cell Cultures (e.g., HUVEC, HRMEC)

The integrity of the blood-brain barrier (BBB) is critical in many neurological diseases. Endothelial cell cultures are used to study siponimod's impact on BBB function.

Human Umbilical Vein Endothelial Cells (HUVEC): In HUVEC cultures, siponimod did not affect cell viability or proliferation. medkoo.comnih.gov However, it was shown to significantly increase endothelial cell motility in scratch and transwell migration assays. medkoo.comnih.gov Other studies have shown that siponimod can decrease ERK1/2 phosphorylation in HUVECs, indicating a reduction in downstream signaling effects of S1P. whiterose.ac.uk

Human Retinal Microvascular Endothelial Cells (HRMEC): In HRMEC cultures, siponimod did not impact cell proliferation or metabolic activity but did inhibit endothelial cell migration. researchgate.netresearchgate.net Importantly, it increased the integrity of the HRMEC barrier and reduced TNF-α-induced barrier disruption. researchgate.netresearchgate.net This protective effect was associated with the preservation of the tight junction proteins claudin-5 and ZO-1, and the adherens junction protein VE-cadherin. researchgate.net These effects are primarily mediated through the modulation of S1PR1. researchgate.net

Organotypic Slice Culture Models (e.g., Cerebellar Slices)

Organotypic slice cultures, particularly from the cerebellum, provide a more complex ex vivo environment that preserves the cellular architecture and interactions of the CNS.

Attenuation of Demyelination: In mouse organotypic cerebellar slice cultures, siponimod has been shown to reduce demyelination induced by lysophosphatidylcholine (B164491) (LPC) and psychosine. nih.govcaymanchem.com Siponimod also attenuated the LPC-induced increase in IL-6 levels. nih.gov The ability of siponimod to protect against psychosine-induced demyelination, which occurs without a significant inflammatory cytokine response, suggests a direct protective effect on myelin. nih.gov These findings indicate that siponimod can modulate glial cell function to attenuate demyelination. nih.govdovepress.com

Excitotoxicity Models (e.g., NMDA-Induced Retinal Injury)

Excitotoxicity, often mediated by excessive activation of N-methyl-D-aspartate (NMDA) receptors, is a common pathway of neuronal damage in various neurological conditions.

Advanced Research Methodologies for Studying Siponimod Fumarate

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding how siponimod (B560413) fumarate (B1241708) modulates gene and protein expression, which underlies its therapeutic effects.

Gene Expression Profiling (e.g., RNA Microarray, RNA-Seq)

Gene expression profiling provides a broad overview of the transcriptional changes induced by siponimod.

RNA Microarray: This technology has been instrumental in characterizing the immunomodulatory effects of siponimod in patients with secondary progressive multiple sclerosis (SPMS). A study utilizing Affymetrix Human Gene ST 2.1 microarray technology on whole blood samples from SPMS patients revealed significant changes in the expression of genes associated with the immune system. nih.govjci.orgjci.org The analysis identified 1,531 differentially expressed genes, with a majority being downregulated. jci.orgjci.org These genes were primarily involved in T and B cell activation and receptor signaling, which aligns with the observed reduction in circulating CD4+ T cells, CD8+ T cells, and B cells. nih.govjci.orgresearchgate.net

TechnologySample TypeKey FindingsReference
Affymetrix Human Gene ST 2.1 MicroarrayWhole blood from SPMS patientsDecreased expression of genes involved in T and B cell activation and receptor signaling. nih.govjci.orgjci.org

RNA-Seq: RNA sequencing offers a more comprehensive and quantitative analysis of the transcriptome. frontiersin.orglabmanager.complos.org In the context of siponimod research, a transcriptomic analysis using RNA-seq was performed on human-induced pluripotent stem cell-derived neural stem/progenitor cells (hiPSCs-NSCs/NPCs) treated with tumor necrosis factor-alpha (TNF-α) to model neuroinflammation. nih.govnih.gov This study demonstrated that siponimod's neuroprotective effects are associated with the modulation of pathways related to mitochondrial oxidative phosphorylation, NFκB signaling, and cytokine signaling. nih.gov

TechnologyCell ModelKey FindingsReference
RNA-SeqTNF-α-treated human iPSCs-NSCs/NPCsSiponimod's neuroprotective effects are linked to the modulation of mitochondrial oxidative phosphorylation, NFκB, and cytokine signaling pathways. nih.govnih.gov

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Immunohistochemistry)

Analyzing changes at the protein level is crucial for validating gene expression findings and understanding the functional consequences of siponimod treatment.

Western Blot: This technique is widely used to quantify the expression of specific proteins. In studies investigating siponimod, Western blotting has been employed to measure the levels of various proteins in different experimental models. For instance, it was used to show that siponimod treatment reduced the expression of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation, in the striatum of mice with experimental autoimmune encephalomyelitis (EAE). nih.gov Other studies have used Western blot to demonstrate siponimod-mediated reductions in the expression of inducible nitric oxide synthase (iNOS), TNF-α, and interleukin-6 (IL-6) in a mouse model of retinal injury. nih.gov Furthermore, Western blotting has been used to detect the induction of AKT phosphorylation, a key post-translational modification, in mixed glial cell cultures treated with siponimod, indicating the functional activity of the expressed S1P receptors. pnas.org

Immunohistochemistry: This method allows for the visualization of protein expression within the context of tissue architecture. Immunohistochemistry has been used to demonstrate the presence of the siponimod target, sphingosine-1-phosphate receptor 1 (S1P1), in cortical neurons within lesioned areas of the multiple sclerosis brain. nih.gov It has also been used to visualize the reduction of astrogliosis (GFAP staining) and microgliosis (Iba1 staining) in the brains of EAE mice treated with siponimod. nih.gov In mixed glial cell cultures, immunocytochemistry confirmed the expression of S1PR1 on the surface of GFAP-positive cells. pnas.org

Cellular Imaging and Flow Cytometry Applications

Cellular imaging and flow cytometry are powerful tools for dissecting the effects of siponimod on different cell populations, their functions, and their morphology.

Immunophenotyping of Immune Cell Subsets

Flow cytometry is essential for detailed characterization of immune cell populations in peripheral blood. frontiersin.orgresearchgate.net A key study on siponimod in SPMS patients utilized flow cytometry to perform in-depth immunophenotyping. nih.govresearchgate.net The results showed a significant reduction in the absolute counts of CD4+ T cells, CD8+ T cells, and CD19+ B cells. nih.govresearchgate.net Further analysis of the remaining lymphocyte subsets revealed a shift in their composition. Siponimod treatment led to a decrease in the frequencies of naïve and central memory CD4+ and CD8+ T cells, while enriching for T effector memory cells, anti-inflammatory Th2 cells, and regulatory T cells (Tregs). nih.govresearchgate.net Within the B cell population, there was an enrichment of transitional regulatory B cells (CD24hiCD38hi) and B1 cells (CD43+CD27+). nih.gov

Cell PopulationChange with SiponimodSubsets AffectedReference
CD4+ T cellsDecreasedReduction in naïve and central memory; enrichment of effector memory, Th2, and Tregs. nih.govresearchgate.net
CD8+ T cellsDecreasedReduction in naïve and central memory T cells. nih.govresearchgate.net
CD19+ B cellsDecreasedEnrichment of transitional regulatory B cells (CD24hiCD38hi) and B1 cells. nih.gov

Live-Cell Analysis for Cell Survival and Apoptosis

Live-cell imaging provides dynamic information on cellular processes like survival and apoptosis in real-time. The IncuCyte live-cell analysis system has been used to demonstrate that siponimod can protect neurons from cell death. nih.govnih.govresearchgate.net In studies using rat primary cortical neurons and human iPSC-derived neurons exposed to the pro-inflammatory cytokine TNF-α, siponimod was shown to decrease neuronal apoptosis in a dose-dependent manner. nih.govresearchgate.net These findings were corroborated by flow cytometry analysis, which also showed reduced apoptosis in siponimod-treated neuronal cells. nih.govnih.gov

Confocal and Electron Microscopy for Cellular Morphology

High-resolution microscopy techniques are employed to study the detailed morphological changes in cells and tissues following siponimod treatment.

Confocal Microscopy: This technique provides high-resolution optical images and has been used to visualize the effects of siponimod on glial cells. numberanalytics.comibidi.comemergentresearch.org For example, confocal microscopy of brain sections from EAE mice revealed a marked reduction in the fluorescence intensity of GFAP and Iba1 staining in siponimod-treated animals, indicating reduced astrogliosis and microgliosis, respectively. nih.gov In vitro studies have also used confocal microscopy with phalloidin (B8060827) staining to analyze the organization of the actin cytoskeleton in microglia, showing that siponimod can modulate the morphological changes induced by pro-inflammatory stimuli. nih.govresearchgate.net

Electron Microscopy: This powerful technique allows for the ultrastructural analysis of cells and tissues. In a mouse model of demyelination, electron microscopy revealed that siponimod treatment was associated with a 25% increase in the number of myelinated axons during the remyelination phase. researchgate.net This provides direct evidence of the pro-myelinating effects of siponimod at the subcellular level. Scanning electron microscopy (SEM) has also been utilized to assess the morphological properties of microparticles and scaffolds designed for the controlled release of siponimod in bone regeneration studies. ucc.ie

Electrophysiological Assessments in CNS Models (e.g., Brain Slice Recordings)

Ex vivo electrophysiological studies on acute brain slices are a cornerstone for understanding how a compound directly modulates neuronal and circuit-level activity, independent of peripheral influences. psychogenics.com This methodology allows for the precise measurement of synaptic currents, membrane potentials, and neuronal firing patterns by applying compounds directly to the tissue while maintaining a viable, semi-intact neural circuit. psychogenics.comneuroservice.com In the study of siponimod, these techniques have been instrumental in revealing its direct neuroprotective effects within the CNS. nih.govfrontiersin.org

Researchers utilize various electrophysiological techniques, including whole-cell patch-clamp recordings to study individual neurons and multi-electrode arrays (MEAs) to assess network-level activity across different brain regions. psychogenics.comneuroservice.com For instance, studies have employed brain slices from preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), to investigate siponimod's impact. nih.gov By stimulating white matter tracts and recording the evoked responses in cortical layers, scientists can assess the integrity and function of neuronal circuits affected by disease pathology. nih.gov

Modulation of Ion Channels (e.g., Kv7, HCN channels)

The excitability of neurons is fundamentally governed by the activity of various ion channels. Advanced electrophysiological techniques enable the study of how siponimod may modulate these critical proteins.

Kv7 (KCNQ) Channels: Kv7 channels, which generate the "M-current," are critical regulators of neuronal excitability, controlling repetitive firing and action potential thresholds. nih.govnih.gov The pharmacological modulation of these channels is a key strategy for treating neurological disorders like epilepsy. researchgate.net While direct modulation of Kv7 channels by siponimod has not been extensively detailed in available research, the known neuroprotective profile of siponimod and the importance of Kv7 channels in maintaining neuronal stability suggest this as a potential area for future investigation. mdpi.comnih.gov

Impact on Neuronal Circuit Function

Siponimod has demonstrated a significant impact on restoring the functionality of neuronal circuits compromised by neuroinflammatory and neurodegenerative processes.

In preclinical EAE models, ex vivo voltage-sensitive dye imaging of acute brain slices revealed that systemic administration of siponimod led to a partial restoration of cortical neuronal circuit function. nih.govnih.govspringermedizin.de This was observed as a normalization of the spatio-temporal pattern of activation in the lesioned cortex following electrical stimulation of white matter fiber tracts. nih.gov This finding is significant as it suggests a direct neuroprotective effect within the CNS, independent of its peripheral immunomodulatory actions. nih.gov

Further detailed analysis using patch-clamp electrophysiology in a chimeric ex vivo model provided more specific insights. In this model, brain slices from mice were exposed to T lymphocytes from patients with secondary progressive multiple sclerosis (SPMS). This exposure was shown to induce synaptic abnormalities, specifically altering the kinetics of spontaneous excitatory postsynaptic currents (sEPSCs). Treatment with siponimod was found to reverse these pathological changes. frontiersin.org T cells from siponimod-treated patients failed to induce the same synaptotoxicity, demonstrating that the drug normalizes T-cell-induced synaptic dysfunction. frontiersin.org

Table 1: Effect of Siponimod on sEPSC Parameters in a Brain Slice Model with SPMS T-Lymphocytes frontiersin.org
ParameterSPMS T-Cells (Untreated)SPMS T-Cells (Siponimod-Treated)Significance (p-value)
Decay TimeIncreasedRecovered to Control Levels<0.0001
Half-WidthIncreasedRecovered to Control Levels0.028
Rise TimeNo Significant ChangeNo Significant Change0.230

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in preclinical species is essential to understand a drug's absorption, distribution, metabolism, and excretion, and to relate its concentration to its pharmacological effect. For siponimod, these studies have been critical in establishing its ability to cross the blood-brain barrier and engage its targets within the CNS. nih.gov

Preclinical studies in rats, mice, and primates have shown that siponimod effectively penetrates the CNS. nih.gov A key finding is that the brain/blood drug exposure ratio for siponimod is consistently around 6 to 7 across these species. nih.govneurology.org This ratio is considered optimal for achieving concomitant efficacy in both the peripheral immune system and the CNS. neurology.org The CNS penetration is driven by its high lipophilicity and is not significantly affected by local inflammation, as demonstrated in EAE mice. nih.gov

The pharmacodynamic effects within the brain have also been quantified. In rats, oral administration of siponimod led to a dose-dependent down-modulation of its target receptor, S1P1, in brain tissue. This provides a direct biomarker of target engagement in the CNS. nih.gov A significant reduction in S1P1 protein levels was observed at doses achieving brain tissue concentrations of approximately 70 nM and higher. nih.gov

Table 2: Siponimod Concentration in Rat Tissues 8 Hours After 7 Days of Dosing nih.gov
Dose (mg/kg/day)Blood Conc. (nM)Plasma Conc. (nM)Brain Conc. (nM)CSF Conc. (nM)
0.012.3 ± 0.32.0 ± 0.216.1 ± 2.60.04 ± 0.01
0.112.4 ± 1.212.0 ± 1.170.4 ± 6.60.14 ± 0.02
1128.0 ± 17.5120.3 ± 14.7703.1 ± 100.91.41 ± 0.17

Preclinical Biomarker Discovery for Mechanism of Action

The identification of preclinical biomarkers is fundamental to confirming a drug's mechanism of action and for translating findings to clinical studies. Research on siponimod has identified several key biomarkers.

Target Engagement: As demonstrated in PK/PD studies, the level of S1P1 receptor protein in brain homogenates serves as a direct pharmacodynamic biomarker for siponimod's engagement of its target within the CNS. nih.gov Dose-dependent receptor down-modulation confirms that the drug reaches its target and exerts a biological effect. nih.gov

Neuroprotection and Myelination: Preclinical studies have pointed to biomarkers of neuroprotection. Siponimod's protective effects may be linked to the attenuation of microglial activation and the suppression of pro-inflammatory pathways. mdpi.com Furthermore, its potential to promote remyelination is a key aspect of its CNS-directed activity. mdpi.com Evidence from preclinical models suggests siponimod targets S1P1 receptors on astrocytes and S1P5 receptors on oligodendrocytes, making markers of astrocyte reactivity and oligodendrocyte health valuable preclinical biomarkers. nih.gov

Neuroaxonal Damage: Clinical studies have shown that siponimod reduces levels of neurofilament light chain (NfL), a well-established biomarker of neuroaxonal damage. nih.govresearchgate.net The relevance of NfL as a biomarker was established in preclinical models of neurological disease, where its levels correlate with axonal injury.

Inflammatory Mediators: In preclinical settings, siponimod has been shown to attenuate the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-17 by CNS glial cells, which can serve as biomarkers of its anti-inflammatory effects within the brain. clevelandclinic.org

Advanced Animal Imaging Techniques (e.g., micro-MRI for CNS pathology)

Advanced imaging techniques in animal models provide non-invasive, longitudinal insights into a drug's effect on CNS pathology.

High-Field Magnetic Resonance Imaging (micro-MRI): High-field MRI (e.g., 9.4T) has been used in the Theiler's murine encephalomyelitis virus (TMEV) mouse model to evaluate the effect of siponimod on neurodegeneration. mdpi.com This technique allows for detailed, quantitative assessment of brain and spinal cord atrophy over time. mdpi.com In these studies, siponimod was shown to suppress the ventricular enlargement associated with TMEV-induced inflammation, providing in vivo evidence of its neuroprotective effects. mdpi.com

Fluorine-19 MRI (¹⁹F MRI): A particularly innovative approach has been the use of ¹⁹F MRI to directly image and quantify the distribution of siponimod in vivo. nih.gov Because the siponimod molecule contains a trifluoromethyl group, it has a unique fluorine signature that can be detected by MRI without the need for any modification or radiolabeling. Using ultrashort echo time (UTE) MRI sequences, researchers were able to non-invasively map the location of orally administered siponimod in mice for the first time. nih.gov This theranostic technique revealed drug accumulation in the stomach, liver, and, importantly, the brain, where an inhomogeneous distribution was observed, with higher concentrations in the cerebrum compared to the cerebellum. nih.gov This powerful methodology provides unparalleled insight into the drug's journey to its site of action in the CNS.

Comparative Mechanistic Analysis with Other Sphingosine 1 Phosphate Receptor Modulators

Distinctions in Receptor Binding Profiles and Selectivity Among S1PRMs

The key differentiator among sphingosine-1-phosphate receptor modulators (S1PRMs) lies in their selectivity for the five S1P receptor subtypes. clevelandclinic.orgneurologylive.com This selectivity profile significantly influences their therapeutic and off-target effects. clevelandclinic.org

The first-generation S1PRM, fingolimod (B1672674) , is a non-selective modulator. neurologylive.comneurologylive.com It is a prodrug that requires in vivo phosphorylation to its active form, fingolimod-phosphate. nih.govtandfonline.com This active metabolite then binds with high affinity to four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5. frontiersin.orgneurologylive.comresearchgate.net The lack of selectivity, particularly its action on S1P3, has been associated with certain side effects. clevelandclinic.orgneurologylive.com

In contrast, second-generation S1PRMs, including siponimod (B560413) , were developed to have more selective binding profiles. nih.govneurologylive.com Siponimod is a selective agonist for S1P1 and S1P5 receptors. clevelandclinic.orgneurologylive.comneurology.org This increased selectivity is hypothesized to reduce the risk of adverse effects mediated by other S1P receptor subtypes. touchneurology.com Unlike fingolimod, siponimod is not a prodrug and does not require phosphorylation to become active. nih.gov

Other second-generation S1PRMs also exhibit distinct selectivity:

Ozanimod is also selective for S1P1 and S1P5. clevelandclinic.orgneuro-sens.com

Ponesimod is the most selective, primarily targeting the S1P1 receptor. clevelandclinic.orgneurologylive.com

Competitive binding assays have demonstrated that these S1P modulators, including siponimod, bind to the same orthosteric site on the S1P1 and S1P5 receptors, suggesting they are functionally interchangeable at these sites. frontiersin.orgnih.govresearchgate.net

Table 1: Receptor Binding Selectivity of S1P Receptor Modulators

Compound S1P1 S1P2 S1P3 S1P4 S1P5
Fingolimod
Siponimod
Ozanimod
Ponesimod

Differential Impact on Specific Cell Types and Intracellular Signaling Pathways

The primary therapeutic mechanism of S1P receptor modulators in conditions like multiple sclerosis is the functional antagonism of the S1P1 receptor on lymphocytes. clevelandclinic.orgtouchneurology.com Binding of the modulator to S1P1 leads to the internalization and degradation of the receptor, effectively trapping lymphocytes within the lymph nodes. clevelandclinic.orgneurologylive.com This sequestration prevents their migration into the central nervous system (CNS), thereby reducing inflammation. clevelandclinic.orgnih.gov All S1P modulators, including siponimod, share this fundamental mechanism of action. neurologylive.comnih.gov

However, the differential receptor selectivity of these agents leads to varied effects on other cell types and signaling pathways. For instance:

S1P3 receptor activation, a characteristic of the non-selective fingolimod, is expressed on cardiac myocytes and is linked to transient bradycardia upon treatment initiation. mdpi.comfrontiersin.org The development of more selective agents like siponimod, which avoid S1P3, was a direct effort to minimize such cardiac effects. mdpi.com

S1P5 receptor , targeted by both siponimod and ozanimod, is expressed on oligodendrocytes and neurons within the CNS. mdpi.comneurologylive.com It is postulated that direct effects on these cells could contribute to neuroprotective and remyelinating activities, independent of the peripheral immune effects. neurology.orgtouchneurology.com Interestingly, studies suggest that unlike the S1P1 receptor, the S1P5 receptor is not significantly down-modulated by agonists like siponimod, implying that its agonist function, rather than functional antagonism, may be important for its direct neuroprotective effects. neurology.org

Lymphocyte Subsets: Siponimod has been shown to preferentially reduce the levels of certain leukocyte subsets, particularly naive and central memory T and B cells, while having less of an effect on effector memory cells. nih.gov This is due to the differential expression of the chemokine receptor CCR7, which works in concert with S1P1 to regulate lymphocyte egress. nih.gov

All the studied S1P modulators have been shown to elicit S1P1-mediated β-arrestin recruitment, a key step in receptor internalization. frontiersin.orgnih.gov

Comparative Pharmacokinetic and Pharmacodynamic Characteristics in Preclinical Models

Preclinical studies in rodent models of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, have been instrumental in characterizing and comparing S1PRMs.

Pharmacokinetics:

Fingolimod requires phosphorylation to become active, which contributes to a relatively long elimination half-life of its active metabolite. nih.gov

Siponimod was designed to have a shorter elimination half-life (approximately 30 hours) compared to fingolimod, allowing for a more rapid recovery of lymphocyte counts upon discontinuation of treatment. mdpi.comfrontiersin.org It is metabolized primarily by the enzymes CYP2C9 and CYP3A4. frontiersin.org

Ozanimod has active metabolites with a longer mean elimination half-life than fingolimod. nih.gov

Ponesimod also has a shorter half-life, allowing for rapid lymphocyte recovery. nih.gov

Pharmacodynamics: In preclinical EAE models, oral administration of siponimod, similar to fingolimod, effectively reduces the number of peripheral lymphocytes and inhibits the development and relapse of the disease. nih.govplos.org A key finding from preclinical studies with siponimod was that direct intracerebroventricular infusion ameliorated EAE disease scores without affecting peripheral lymphocyte counts, providing strong evidence for a direct CNS-mediated effect. mdpi.com

Furthermore, preclinical studies in rodents demonstrated that selective S1P1/S1P5 modulators like ASP4058 (a compound similar in selectivity to siponimod) had a wider safety margin for bradycardia and bronchoconstriction compared to non-selective S1P receptor agonists like fingolimod. plos.org This is attributed to the avoidance of S1P3 activation. plos.org

Table 2: Comparative Preclinical Characteristics of S1P Receptor Modulators

Characteristic Fingolimod Siponimod Ozanimod Ponesimod
Prodrug Yes No No No
Elimination Half-life Long (active metabolite) Short (~30 hours) Long (active metabolites) Short
Lymphocyte Recovery 1-2 months ~10 days ~1 month 1-2 weeks
Primary Metabolizing Enzymes Sphingosine (B13886) Kinase 1/2 CYP2C9, CYP3A4 Not specified Not specified

Structural Modifications and Their Influence on Biological Activity

The evolution from the non-selective fingolimod to the more selective second-generation S1PRMs is a direct result of targeted structural modifications. Fingolimod itself is a structural analog of sphingosine.

The development of siponimod involved significant structural changes to achieve its desired profile. The goal was to create a molecule that:

Did not require phosphorylation for activity.

Was selective for S1P1 and S1P5 over S1P3.

Had a shorter half-life for more rapid lymphocyte recovery.

Molecular docking studies have provided insights into how these different structures interact with the S1P receptors. Despite their structural diversity, all the S1P modulators are predicted to bind to the same orthosteric site within the S1P1 and S1P5 receptors. frontiersin.orgnih.govresearchgate.net The specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, determine the binding affinity and selectivity of each compound. researchgate.net For example, computational analyses have shown that siponimod can form distinct binding patterns compared to other modulators. acs.org These subtle differences in interaction at the molecular level translate into the varied receptor selectivity and pharmacological profiles observed among the different S1PRMs. acs.orgnih.gov

Theoretical Frameworks and Future Directions in Siponimod Fumarate Research

Elucidation of Novel CNS-Specific Mechanisms Beyond S1PR1 and S1PR5

While the binding of siponimod (B560413) to S1PR1 and S1PR5 is well-established, the full spectrum of its CNS-specific mechanisms remains an active area of investigation. nih.govnih.gov Preclinical studies suggest that siponimod's benefits could be partly independent of its peripheral immune effects, hinting at direct actions on CNS-resident cells. frontiersin.org Although S1PR1 and S1PR5 are the primary targets, the potential for siponimod to interact with other S1P receptor subtypes or to trigger downstream signaling cascades not traditionally associated with these receptors warrants further exploration.

Future research should focus on identifying novel binding partners and signaling pathways for siponimod within the CNS. This could involve advanced molecular and cellular techniques to probe siponimod's interactions in various CNS cell types under both physiological and pathological conditions. Understanding these novel mechanisms is crucial for a comprehensive appreciation of its therapeutic profile.

Potential for Broader Applications in Neuroinflammatory and Neurodegenerative Conditions

The known anti-inflammatory and potential neuroprotective properties of siponimod suggest its therapeutic utility may extend beyond multiple sclerosis to other neuroinflammatory and neurodegenerative diseases. researchgate.netmdpi.com Conditions characterized by glial activation, neuronal damage, and blood-brain barrier disruption could theoretically benefit from siponimod's multifaceted mechanism of action. nih.govmdpi.com

Preclinical evidence already points to siponimod's potential in various models of CNS injury. For instance, it has shown protective effects in experimental models of glaucoma and NMDA-induced excitotoxicity. researchgate.net Further investigation into its efficacy in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, where neuroinflammation plays a significant role, is a promising avenue for future research. Clinical trials in these patient populations will be essential to validate these preclinical findings.

Development of Advanced Preclinical Models for Mechanistic Insights

To further dissect the direct CNS effects of siponimod, the development and utilization of more sophisticated preclinical models are imperative. While traditional models like experimental autoimmune encephalomyelitis (EAE) have been valuable, they may not fully recapitulate the complexities of progressive neurodegeneration seen in human diseases. mdpi.com

Advanced models could include human-induced pluripotent stem cell (iPSC)-derived neuronal and glial cultures, organ-on-a-chip technology to model the blood-brain barrier, and non-inflammatory models of primary neurodegeneration. frontiersin.orgnih.gov For example, the light-induced photoreceptor loss model has been used to assess the neuroprotective effects of S1PR modulators independent of their immunomodulatory actions. frontiersin.org These models will allow for a more precise evaluation of siponimod's impact on specific cellular processes like myelination, synaptic function, and neuronal survival. nih.govnih.gov

Integration of Systems Biology Approaches to Understand S1PRM Action

A systems biology approach, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of the complex biological network effects of sphingosine-1-phosphate receptor modulators (S1PRMs) like siponimod. This approach can help identify key signaling hubs and molecular signatures associated with siponimod's therapeutic response.

Transcriptomic analysis of human astrocytes treated with siponimod has already revealed its ability to activate the Nrf2 antioxidant pathway while inhibiting the pro-inflammatory NFκB pathway. researchgate.netunimi.it Future studies could expand on this by analyzing the complete "omic" profile of different CNS cell types in response to siponimod. This will not only elucidate its mechanism of action but could also help in identifying biomarkers for treatment response and personalizing therapy.

Exploration of Siponimod Fumarate's Role in Glial-Neuronal Interplay

The intricate communication between glial cells (astrocytes, microglia, and oligodendrocytes) and neurons is crucial for CNS function, and its disruption is a hallmark of many neurological diseases. frontiersin.orgresearchgate.net Siponimod's ability to modulate the function of these glial cells suggests it may play a significant role in restoring healthy glial-neuronal interplay. frontiersin.orgjci.org

Preclinical studies have shown that siponimod can reduce astrogliosis and microgliosis, promote the survival of parvalbumin-positive interneurons, and enhance remyelination by acting on oligodendrocyte progenitor cells. nih.govnih.gov Future research should focus on the specific molecular mediators and signaling pathways involved in these interactions. For instance, investigating how siponimod affects the release of neurotrophic factors, cytokines, and chemokines from glial cells and how these changes, in turn, impact neuronal function and survival will be a key area of inquiry. nih.gov

Research Finding Model System Key Outcome Reference
Siponimod reduced oligodendrocyte cell death and axon demyelination. Preclinical models Neuroprotection and remyelination frontiersin.org
Siponimod prevented astrocyte-induced neurodegeneration. In vitro human astrocyte-neuron co-culture Neuroprotection researchgate.net
Siponimod activated the Nrf2 pathway and inhibited NFκB in human astrocytes. Human iPSC-derived astrocytes Anti-inflammatory and antioxidant effects researchgate.netunimi.it
Siponimod treatment preserved parvalbumin-positive interneurons. EAE mice Neuroprotection nih.gov

Investigation of Long-Term Preclinical Effects on CNS Homeostasis

Long-term preclinical studies in various animal models are necessary to assess the sustained effects of siponimod on CNS structure and function. These studies should monitor for potential alterations in synaptic density, neurogenesis, and the integrity of the blood-brain barrier over extended periods. Understanding these long-term effects is crucial for ensuring the continued safety and efficacy of siponimod in the chronic management of neurological disorders.

Q & A

Q. What biomarkers are prioritized for assessing siponimod’s impact on smoldering inflammation in SPMS?

  • Methodological Answer: Validate fluid biomarkers (e.g., GFAP, CHI3L1) against PET imaging of activated microglia. Combine with optical coherence tomography (OCT) to correlate retinal atrophy with CNS inflammation. Longitudinal sampling at 0/6/12 months captures dynamic changes .

Data Presentation Standards

  • Tables : Use APA-style tables with Roman numerals (e.g., Table I: Baseline Demographics). Annotate footnotes for abbreviations (e.g., EDSS = Expanded Disability Status Scale) .
  • Figures : Include error bars for SD/SE in dose-response curves. For MRI data, use heatmaps to visualize lesion distribution .
  • Supplemental Material : Provide raw PK/PD data and R/Python scripts for statistical analyses to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.